Human MAO-B Inhibition: 4'-Chlorochalcone vs. 4-Chlorochalcone and 4-Nitrochalcone
4'-Chlorochalcone (referred to as compound 3 in the cited study, CAS 956-04-7) demonstrates potent inhibition of human monoamine oxidase-B (hMAO-B) with an IC₅₀ of 0.082 μM [1]. In a direct head-to-head comparison, this activity is 2.6-fold less potent than the lead compound 4-dimethylaminochalcone (IC₅₀ = 0.029 μM) but falls within the same nanomolar potency range as 4-nitrochalcone (IC₅₀ = 0.066 μM). Critically, 4'-chlorochalcone exhibits a >121-fold selectivity for hMAO-B over hMAO-A (IC₅₀ = 9.95 μM) [2], a selectivity profile that distinguishes it from unsubstituted chalcone and other halogenated derivatives evaluated in the same panel.
| Evidence Dimension | hMAO-B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.082 μM (4-chlorochalcone) |
| Comparator Or Baseline | 4-dimethylaminochalcone (IC₅₀ = 0.029 μM); 4-nitrochalcone (IC₅₀ = 0.066 μM); hMAO-A (IC₅₀ = 9.95 μM) |
| Quantified Difference | 2.6-fold less potent than 4-dimethylaminochalcone; 1.24-fold less potent than 4-nitrochalcone; >121-fold selective over hMAO-A |
| Conditions | In vitro recombinant human MAO enzyme assay; fluorometric detection of H₂O₂ production |
Why This Matters
The sub-100 nM hMAO-B potency combined with >100-fold selectivity over hMAO-A positions this compound as a useful tool for probing MAO-B specific pathways without confounding MAO-A-mediated off-target effects.
- [1] Oh, J. M., Kang, M. G., Hong, A., Park, J. E., Kim, S. H., Lee, J. P., ... & Nam, S. J. (2019). Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives. International Journal of Biological Macromolecules, 137, 426-432. View Source
- [2] MedChemExpress. (n.d.). 4-Chlorochalcone (HY-W325160) Data Sheet. View Source
